molecular formula C8H5BrClN3O2 B1313725 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine CAS No. 708213-35-8

6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine

Cat. No. B1313725
M. Wt: 290.5 g/mol
InChI Key: RMHRTCYJCAYXMX-UHFFFAOYSA-N
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Description

“6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine” is a chemical compound with the empirical formula C8H6BrClN2 . It is a solid substance . This compound is part of a class of molecules known as imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The methodologies involve the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride . These reagents are easier to handle and require milder reaction conditions than the conventional reagents .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine” can be represented by the SMILES string ClCc1cn2cc(Br)ccc2n1 . The InChI key for this compound is YEXHHHNCGSIJLI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine” is a solid substance . Its molecular weight is 245.50 .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of New Derivatives: This compound has been used as a starting material for synthesizing new 3-Nitroimidazo[1,2-a]pyridine derivatives through SRN1 reactions, which involve different carbon and sulfur-centered nucleophiles. This synthesis reveals the reactivity of chloromethyl groups and bromine atoms under certain conditions (Vanelle, Szabo, & Crozet, 2008).
  • Generation of Tricyclic Pyridinones: Researchers have developed tricyclic pyridinones from this compound, involving Suzuki-Miyaura cross-coupling and direct olefination as key steps (Castera-Ducros, Crozet, & Vanelle, 2006).

Functionalization and Chemical Diversity

  • Diverse Functionalization Strategies: Studies have explored various strategies for functionalizing 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine, leading to a range of products including 2-arylated compounds and derivatives with functional groups like amides, anilines, and ureas (Bazin, Marhadour, Tonnerre, & Marchand, 2013).

Pharmaceutical and Biological Applications

  • Potential Pharmacological Derivatives: The SRN1 reaction of 2-chloromethyl-3-nitroimidazo[1,2-a]pyridine with various anions has led to the development of potential pharmacological derivatives, particularly those with a trisubstituted double bond at the 2 position (Vanelli, Madadi, Roubaud, Maldonado, & Crozet, 1991).
  • Antitrypanosomal and Antileishmanial Activities: Some derivatives synthesized from this compound have shown significant antitrypanosomal and antileishmanial activities, with compounds being bioactivated by type 1 nitroreductases. This highlights its potential in treating diseases caused by trypanosomatid parasites (Fersing et al., 2018).

Novel Scaffold and Synthesis Methods

  • Pyrrolo-Imidazo[1,2-a]pyridine Scaffolds: A new strategy for constructing pyrrolo-imidazo[1,2-a]pyridine scaffolds has been described, involving the coupling of N-tosylhydrazones with 2-chloro-3-nitroimidazo[1,2-a]pyridines. This method facilitates the creation of diverse molecular libraries for potential biological screening (Zhang et al., 2019).
  • Microwave-Assisted Synthesis: The compound has been used in microwave-assisted Suzuki cross-coupling reactions, showcasing an efficient and rapid method for synthesizing various derivatives in aqueous medium without organic co-solvent (Crozet, Castera-Ducros, & Vanelle, 2006).

Electrophilic Substitution Studies

  • Ipso Electrophilic Substitution: A systematic study of electrophilic substitution reactions of imidazo[1,2-a]pyridine derivatives has been conducted, providing insights into the electronic influence of substituents on these reactions. This research enhances understanding of how these compounds can be further manipulated (Salgado-Zamora et al., 2008).

Safety And Hazards

This compound is considered hazardous . It has been classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The future directions for “6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine” could involve further exploration of its potential applications in medicinal chemistry and material science . Additionally, the development of safer and more efficient synthetic routes for this compound could be a valuable area of research .

properties

IUPAC Name

6-bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3O2/c9-5-1-2-7-11-6(3-10)8(13(14)15)12(7)4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHRTCYJCAYXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Br)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MD Crozet, C Castera, M Kaafarani… - … -Online Journal of …, 2003 - hal.science
New 2-chloromethyl-6-halogeno-imidazo[1,2-a]pyridines and 2-chloromethyl-6-halogeno-3-nitroimidazo[1,2-a]pyridines were prepared and reacted under experimental conditions of S …
Number of citations: 6 hal.science
C Castera-Ducros, MD Crozet, P Vanelle - Synthesis, 2006 - thieme-connect.com
New tricyclic pyridinones were synthesized from 6-bromo-2-chloromethyl-3-nitroimidazo [1, 2-a] pyridine in four steps involving a Suzuki-Miyaura cross-coupling reaction and a direct …
Number of citations: 2 www.thieme-connect.com

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